
5-Nitroindoline
Overview
Description
5-Nitroindoline (C₈H₈N₂O₂, molecular weight: 164.16 g/mol, CAS: 32692-19-6) is a nitro-substituted indoline derivative featuring a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. It is widely utilized as a precursor in organic synthesis and pharmacological research due to its reactivity at the N-1 and C-5 positions. Key synthetic routes include:
- Acylation: Reaction with substituted benzoyl chlorides (e.g., 4-fluorobenzoyl chloride) to form intermediates in high yields (88–91%) .
- Reductive Amination: Conversion to amino derivatives using stannous chloride (SnCl₂), enabling further functionalization with aromatic sulfonyl chlorides .
- Guanidination: Used to generate bioactive derivatives, such as dual 5-LOX/sEH inhibitors, with yields up to 55% .
Its solvatochromic properties have also been exploited to develop solvent basicity scales, highlighting its role as a hydrogen-bond donor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitroindoline typically involves the nitration of indoline. One common method is the reaction of indoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration process. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction conditions and to enhance yield. The use of safer nitrating agents and solvents is also considered to minimize environmental impact and improve safety.
Chemical Reactions Analysis
Types of Reactions
5-Nitroindoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate, solvents like acetone.
Major Products Formed
Reduction: 5-Aminoindoline.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Oxidation: Indole derivatives.
Scientific Research Applications
Universal Base Analogue
5-Nitroindoline serves as a universal base analogue in oligonucleotide synthesis, primarily due to its ability to form stable duplexes with all four natural DNA bases (adenine, thymine, cytosine, and guanine) without hydrogen bonding. This unique property makes it particularly useful in several applications:
- Probes : this compound-modified oligonucleotides are effective in designing probes for targeting rRNA in microbial species. They exhibit high specificity and stability, making them suitable for applications such as microbial detection and environmental monitoring .
- Primers for PCR : While this compound can stabilize the primer-template-polymerase complex, its incorporation must be carefully managed. Studies indicate that including more than two substitutions at specific positions can hinder PCR efficiency. However, primers with up to four contiguous this compound bases have shown good performance in PCR and sequencing .
- siRNA Modifications : Incorporating this compound into siRNA passenger strands has been shown to reduce off-target effects significantly, enhancing the specificity of RNA interference technologies .
Thermodynamic Stability Studies
Research has demonstrated that this compound enhances the thermodynamic stability of DNA hairpins and duplexes. Melting studies reveal that the presence of this compound bases affects both the enthalpic and entropic components of melting transitions, contributing to overall stability .
Conductive Polymers
Recent advancements have explored the use of poly(5-nitroindole) as a conductive and adhesive interfacial layer for neural electrodes. This application leverages the compound's excellent electrical properties and biocompatibility:
- Neural Interfaces : Poly(5-nitroindole) has been developed as an interfacial layer between metal electrodes and conducting polymers like PEDOT (poly(3,4-ethylenedioxythiophene)). This combination improves adhesion and electrochemical performance, making it suitable for high-performance neural interfaces .
Application | Description |
---|---|
Neural Electrodes | Utilizes poly(5-nitroindole) for enhanced adhesion and conductivity in brain interfacing applications . |
Electropolymerization Techniques
The electropolymerization of 5-nitroindole allows for the creation of thin films that exhibit desirable properties for electronic applications. These films can be engineered to improve the performance of devices used in biomedical applications .
Mechanism of Action
The mechanism of action of 5-Nitroindoline involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. These interactions can inhibit enzyme activity or disrupt cellular processes, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Methyl-5-nitroindoline
Structural Differences: The methylation of the N-H group in 5-nitroindoline eliminates hydrogen-bond donor capability, making 1-methyl-5-nitroindoline a homomorph used to isolate non-specific solvent effects .
Solvatochromic Behavior :
Parameter | This compound | 1-Methyl-5-nitroindoline |
---|---|---|
SB (Solvent Basicity) | Dependent on H-bonding | Independent of H-bonding |
UV/Vis Sensitivity | Higher due to N-H | Lower (no H-bonding) |
Studies by Catalán et al. demonstrated that this compound’s solvatochromism arises from both hydrogen bonding and nonspecific interactions, while its methylated homomorph reflects only nonspecific effects . This distinction underpins the solvent basicity scale (SB), which outperforms traditional scales like Gutmann’s donor number in describing hydrogen-bond acceptor strength .
5,6-Disubstituted Indoline Derivatives
5-Nitroisatin
Structural Similarity : Both compounds share a nitro-substituted bicyclic framework but differ in ring saturation and functional groups (isatin has a ketone group).
Reactivity :
- This compound : Reacts preferentially at the N-1 position (e.g., acylation, alkylation) .
- 5-Nitroisatin : Undergo electrophilic substitution at the C-3 position, forming spirocyclic derivatives .
Applications : While this compound derivatives are optimized for enzyme inhibition, 5-nitroisatin derivatives are explored as antimicrobial agents with lower cytotoxicity .
Functional Comparison with Other Indoline-Based Compounds
Guanidine Derivatives
Dual 5-LOX/sEH Inhibitors
Potency :
Biological Activity
5-Nitroindoline is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and biochemical properties, supported by recent research findings and data.
Antibacterial Activity
This compound has demonstrated potent antibacterial properties, particularly against multidrug-resistant (MDR) bacterial strains. A study synthesized 5-nitroindole-capped bimetal nanoparticles (5NNP), which exhibited strong antibacterial and antibiofilm activities against both Gram-negative and Gram-positive bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . The nanoparticles significantly reduced biofilm formation by over 90% and inhibited the formation of persister cells, suggesting their potential as non-antibiotic therapeutic agents .
Table 1: Antibacterial Efficacy of this compound Capped Nanoparticles
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Biofilm Reduction (%) |
---|---|---|
E. coli | 1 mM | >90 |
P. aeruginosa | 1 mM | >90 |
S. aureus | 1 mM | >90 |
Anticancer Activity
Research has also highlighted the anticancer potential of this compound derivatives, particularly their ability to target G-quadruplex DNA structures associated with the c-Myc oncogene. A series of substituted 5-nitroindole compounds were synthesized and evaluated for their ability to bind to the c-Myc promoter G-quadruplex. These compounds not only downregulated c-Myc expression but also induced cell cycle arrest in cancer cells, demonstrating their potential as anticancer agents .
Case Study: Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis of these derivatives revealed that specific modifications enhanced binding affinity and biological activity. For instance, certain pyrrolidine-substituted derivatives exhibited increased reactive oxygen species (ROS) generation in cancer cells, further contributing to their anticancer efficacy .
Biochemical Applications
Beyond its antibacterial and anticancer properties, this compound serves as a universal base in oligonucleotide modifications, enhancing the stability of DNA duplexes through base-stacking interactions. Studies have shown that the incorporation of 5-nitroindole into oligonucleotides yields minimal destabilization, making it suitable for various biotechnological applications such as probes and primers for molecular biology techniques .
Table 2: Thermal Stability of DNA Duplexes with 5-Nitroindole
Modification Position | ΔT_m (°C) | Stability Comparison |
---|---|---|
End | -2 | Slightly destabilizing |
Middle | -5 | Moderately destabilizing |
Properties
IUPAC Name |
5-nitro-2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)7-1-2-8-6(5-7)3-4-9-8/h1-2,5,9H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQWYAJTPPYORB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186358 | |
Record name | Indoline, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32692-19-6 | |
Record name | 5-Nitroindoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32692-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitroindoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032692196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32692-19-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61445 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indoline, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitroindoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-NITROINDOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFF83KNW93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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